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Compound of Interest

Compound Name: Diflapolin

Cat. No.: B1670557 Get Quote

Introduction

Diflapolin, chemically known as N-[4-(benzothiazol-2-ylmethoxy)-2-methylphenyl]-N′-(3,4-

dichlorophenyl)urea, is a potent and specific dual inhibitor of the 5-lipoxygenase-activating

protein (FLAP) and the soluble epoxide hydrolase (sEH).[1][2][3] In the complex arachidonic

acid (AA) cascade, FLAP is essential for the production of pro-inflammatory leukotrienes (LTs),

while sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs).[1][3][4] By

simultaneously inhibiting both FLAP and sEH, Diflapolin presents a powerful tool for

investigating inflammatory pathways in human monocytes and neutrophils. It effectively

suppresses the formation of leukotrienes such as LTB4, a potent chemoattractant for

leukocytes, thereby inhibiting neutrophil infiltration and other inflammatory responses.[1][3]

Mechanism of Action

Diflapolin exerts its effects on two key enzymes in the arachidonic acid metabolism pathway.

[1][4]

FLAP Inhibition: Diflapolin binds to FLAP, preventing the necessary interaction between

FLAP and 5-lipoxygenase (5-LOX). This disruption blocks the synthesis of pro-inflammatory

leukotrienes, including Leukotriene B4 (LTB4), from arachidonic acid in stimulated

leukocytes.[3][5]

sEH Inhibition: Concurrently, Diflapolin inhibits soluble epoxide hydrolase, the enzyme

responsible for the degradation of anti-inflammatory EETs into less active
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dihydroxyeicosatrienoic acids (DHETrEs).[4] This inhibition leads to an accumulation of

beneficial EETs.

The dual inhibition of FLAP and sEH makes Diflapolin a valuable agent for the comprehensive

study of inflammatory processes, offering a targeted approach to reduce pro-inflammatory

mediators while stabilizing anti-inflammatory ones.[1][4]

Target Specificity

Studies have demonstrated that Diflapolin is highly selective for FLAP and sEH. It does not

significantly inhibit other key enzymes involved in the arachidonic acid cascade, such as

cyclooxygenase-1/2 (COX-1/2), 12/15-lipoxygenases, LTA4 hydrolase, LTC4 synthase,

microsomal prostaglandin E2 synthase-1 (mPGES-1), or cytosolic phospholipase A2 (cPLA2).

[1][3][5] Furthermore, Diflapolin has been shown to have no detrimental effects on monocyte

viability at effective concentrations.[1]

Quantitative Data Summary
The inhibitory activity of Diflapolin has been quantified in various assays, providing key data

points for experimental design.

Target Cell/Enzyme
Parameter
Measured

IC50 Value Reference(s)

Human Monocytes

Inhibition of 5-LOX

product formation

(LTB4 & 5-H(p)ETE)

30 nM [1][3][5][6]

Human Neutrophils

Inhibition of 5-LOX

product formation

(LTB4 & 5-H(p)ETE)

170 nM [1][3][5][6]

Isolated Human sEH
Inhibition of epoxide

hydrolase activity
20 nM [1][3][5]
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The following diagrams illustrate the mechanism of action of Diflapolin and a general workflow

for its application in cell-based assays.
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Diflapolin's dual mechanism of action.
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Workflow for assessing Diflapolin's effect.

Protocols
Protocol 1: Inhibition of 5-LOX Product Formation in Human Monocytes and Neutrophils

This protocol is adapted from studies demonstrating Diflapolin's inhibitory effect on leukotriene

synthesis in intact human leukocytes.[1][5]

Materials:

Diflapolin (stock solution in DMSO)
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Human peripheral blood

Density gradient medium (e.g., Ficoll-Paque)

RPMI 1640 medium

Calcium Ionophore A23187 (stock solution in DMSO)

DMSO (vehicle control)

Methanol

HPLC system or LTB4 ELISA kit

Procedure:

Cell Isolation: Isolate human monocytes or neutrophils from fresh peripheral blood using

density gradient centrifugation followed by standard purification protocols for each cell type.

Cell Resuspension: Resuspend the isolated cells in RPMI 1640 medium to a final

concentration of 5-10 x 106 cells/mL.

Pre-incubation:

Aliquot the cell suspension into microcentrifuge tubes.

Add varying concentrations of Diflapolin (e.g., 1 nM to 10 µM) or vehicle control (0.1%

DMSO) to the cells.

Pre-incubate for 15 minutes at 37°C.

Cellular Stimulation:

Add Calcium Ionophore A23187 to a final concentration of 2.5 µM to stimulate 5-LOX

product formation.

Incubate for 10 minutes at 37°C.

Reaction Termination and Sample Preparation:
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Stop the reaction by adding an equal volume of ice-cold methanol to the cell suspension to

precipitate proteins and lyse the cells.

Vortex and centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet cellular

debris.

Analysis:

Collect the supernatant for analysis.

Quantify the levels of LTB4 and other 5-LOX products using a validated reverse-phase

HPLC method or a commercially available LTB4 ELISA kit, following the manufacturer’s

instructions.

Data Interpretation: Calculate the percentage of inhibition of 5-LOX product formation for

each Diflapolin concentration relative to the vehicle control. Determine the IC50 value by

plotting the percent inhibition against the log of the inhibitor concentration.

Protocol 2: Assessment of Cell Viability using MTT Assay

It is crucial to ensure that the observed inhibitory effects are not due to cytotoxicity.

Materials:

Isolated monocytes or neutrophils

Diflapolin

Complete cell culture medium

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Plate reader

Procedure:
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Cell Seeding: Seed monocytes or neutrophils in a 96-well plate at a density of 1-2 x 105 cells

per well in complete culture medium.

Treatment: Add various concentrations of Diflapolin (e.g., up to 10 µM) to the wells. Include

a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

Incubation: Incubate the plate for a relevant time period (e.g., 24 or 48 hours) at 37°C in a

humidified CO2 incubator.

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and

incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases

will convert the yellow MTT to purple formazan crystals.

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate

reader.

Analysis: Express the viability of treated cells as a percentage of the viability of the vehicle-

treated control cells. A significant decrease in absorbance indicates reduced cell viability.

Previous studies have shown that Diflapolin at 10 µM does not affect monocyte viability.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6331193/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6331193/
https://www.researchgate.net/publication/319267980_Pharmacological_profile_and_efficiency_in_vivo_of_diflapolin_the_first_dual_inhibitor_of_5-lipoxygenase-activating_protein_and_soluble_epoxide_hydrolase
https://www.researchgate.net/figure/Diflapolin-inhibits-cellular-5-LOX-product-formation-by-targeting-FLAP-a-Chemical_fig1_319267980
https://www.benchchem.com/product/b1670557#using-diflapolin-in-human-monocyte-and-neutrophil-studies
https://www.benchchem.com/product/b1670557#using-diflapolin-in-human-monocyte-and-neutrophil-studies
https://www.benchchem.com/product/b1670557#using-diflapolin-in-human-monocyte-and-neutrophil-studies
https://www.benchchem.com/product/b1670557#using-diflapolin-in-human-monocyte-and-neutrophil-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1670557?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670557?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

